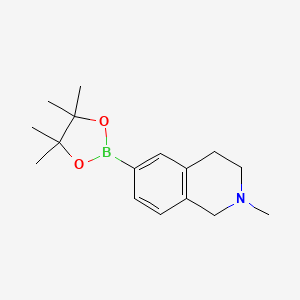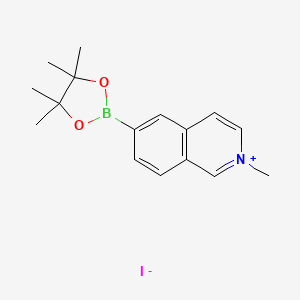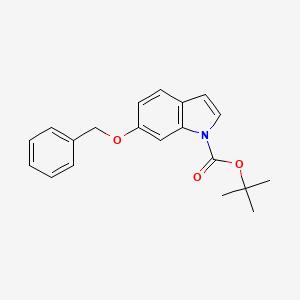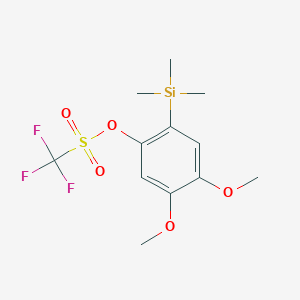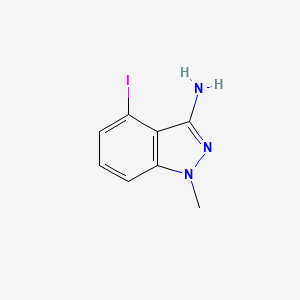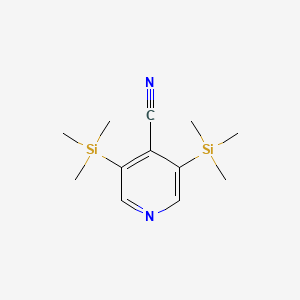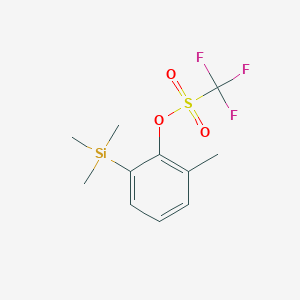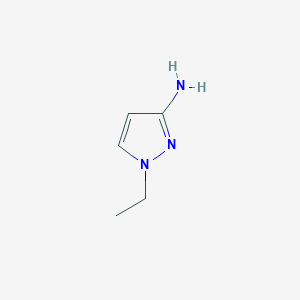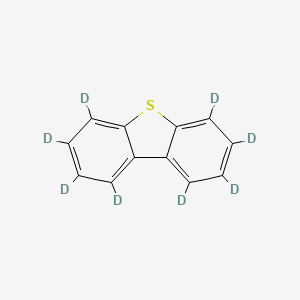![molecular formula C10H11N3O B1357066 [3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol CAS No. 871825-54-6](/img/structure/B1357066.png)
[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol
Overview
Description
“[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol” is a chemical compound with the molecular formula C10H11N3O . It is a type of triazole, which is a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . Triazoles are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Scientific Research Applications
Synthesis and Structural Analysis : Xu Liang (2009) synthesized a compound related to [3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol, focusing on its crystal structure, which plays a significant role in understanding the physical and chemical properties of such compounds (Xu Liang).
Catalytic Applications : Ozcubukcu et al. (2009) explored a triazolylmethanol-Cu(I) complex as a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating the compound's potential in facilitating chemical reactions (Ozcubukcu et al., 2009).
Corrosion Inhibition : Ma et al. (2017) studied a triazole derivative as a corrosion inhibitor for mild steel in acidic medium, highlighting the compound's potential in industrial applications (Ma et al., 2017).
Antimicrobial Activity : Sunitha et al. (2017) synthesized benzofuran based 1,2,3-triazoles, demonstrating their high antimicrobial activity, which is crucial for pharmaceutical research (Sunitha et al., 2017).
Solubility and Biomimetic Chemistry : Gardner et al. (2008) synthesized tris(triazolyl)borate ligands to investigate their hydrogen bonding and solubility in hydrophilic solvents, relevant for biomimetic chemistry (Gardner et al., 2008).
Fluorescence Properties : Ling et al. (2009) studied triazolyl derivatives with biphenyl links for their fluorescence properties, which could have implications in material science and sensor technology (Ling et al., 2009).
Anticoronavirus and Antitumoral Activity : Jilloju et al. (2021) discovered triazole derivatives with significant in vitro anticoronavirus and antitumoral activities, emphasizing the compound's potential in medical research (Jilloju et al., 2021).
Safety and Hazards
The safety data sheet for “[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid and may cause skin irritation, serious eye irritation, and respiratory irritation .
Mechanism of Action
Target of Action
The primary targets of [3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase.
Mode of Action
The compound interacts with its targets through the nitrogen atoms of the triazole moiety, which actively contribute to binding to the active site of the enzyme . This interaction leads to changes in the enzyme’s activity, affecting the cell cycle progression.
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By interacting with Cyclin-A2 and Cyclin-dependent kinase 2, it can influence the progression from the G1 phase to the S phase of the cell cycle . The downstream effects of this interaction can lead to changes in cell proliferation rates.
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell cycle progression and potentially altered cell proliferation rates . In some cases, these changes can lead to cytotoxic activities against certain tumor cell lines .
Biochemical Analysis
Biochemical Properties
[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context and concentration of this compound .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, this compound can affect gene expression and cellular metabolism. For instance, it can lead to the upregulation or downregulation of specific genes, thereby altering the metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. The triazole ring in its structure allows for strong binding to enzyme active sites, leading to either inhibition or activation of enzymatic activity. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression by altering transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting overall metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals and post-translational modifications. Once localized, it can interact with organelle-specific enzymes and proteins, influencing various cellular processes .
Properties
IUPAC Name |
[3-(1,2,4-triazol-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-6-10-3-1-2-9(4-10)5-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRKSBSNVMSIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594532 | |
| Record name | {3-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871825-54-6 | |
| Record name | {3-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)
